((2R,3R,4S,5S,6R)-6-Acetoxy-3,4,5-tris(benzyloxy)tetrahydro-2H-pyran-2-yl)methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2R,3R,4S,5S,6R)-6-Acetoxy-3,4,5-tris(benzyloxy)tetrahydro-2H-pyran-2-yl)methyl acetate, also known as ((2R,3R,4S,5S,6R)-6-Acetoxy-3,4,5-tris(benzyloxy)tetrahydro-2H-pyran-2-yl)methyl acetate, is a useful research compound. Its molecular formula is C31H34O8 and its molecular weight is 534.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality ((2R,3R,4S,5S,6R)-6-Acetoxy-3,4,5-tris(benzyloxy)tetrahydro-2H-pyran-2-yl)methyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ((2R,3R,4S,5S,6R)-6-Acetoxy-3,4,5-tris(benzyloxy)tetrahydro-2H-pyran-2-yl)methyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Glycosylation Studies
This compound is used for glycosylation in studies that assess novel synthetic inhibitors of selectin-mediated cell adhesion . Selectins are a family of cell adhesion molecules that play a crucial role in inflammation and cancer metastasis. By inhibiting these molecules, researchers can potentially develop new treatments for these conditions.
Entry to Spiroketal Glycosides
It has been used in studies to investigate stereospecific entry to spiroketal glycosides using alkylidenecarbene C-H insertion . Spiroketal glycosides are a type of organic compound that have potential applications in pharmaceuticals due to their biological activity.
Preparation of Tetra-O-acyl Monosaccharides
The compound is involved in the preparation of 2,3,4,6-tetra-O-acyl monosaccharides . These acylated monosaccharides have various applications in the synthesis of complex carbohydrates and glycoconjugates, which are important in biological processes.
Mechanism of Action
Target of Action
It’s known that this compound is a protected mannopyranoside , which suggests that it may be involved in interactions with proteins that recognize mannose residues, such as lectins or certain enzymes.
Mode of Action
As a protected mannopyranoside, it’s likely that it undergoes enzymatic transformations to reveal the mannose residue, which can then interact with its target .
Pharmacokinetics
As a protected mannopyranoside, it’s likely that it’s designed to resist premature degradation and improve bioavailability .
properties
IUPAC Name |
[(2R,3R,4S,5S,6R)-6-acetyloxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34O8/c1-22(32)34-21-27-28(35-18-24-12-6-3-7-13-24)29(36-19-25-14-8-4-9-15-25)30(31(39-27)38-23(2)33)37-20-26-16-10-5-11-17-26/h3-17,27-31H,18-21H2,1-2H3/t27-,28-,29+,30+,31+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCAMEQHKHEHBS-YOGXEWEVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC(=O)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30445586 |
Source
|
Record name | 1,6-Di-O-acetyl-2,3,4-tri-O-benzyl-alpha-D-mannopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30445586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
((2R,3R,4S,5S,6R)-6-Acetoxy-3,4,5-tris(benzyloxy)tetrahydro-2H-pyran-2-yl)methyl acetate | |
CAS RN |
65556-30-1 |
Source
|
Record name | 1,6-Di-O-acetyl-2,3,4-tri-O-benzyl-alpha-D-mannopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30445586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.